molecular formula C12H10BrNO3 B1414051 Ethyl 2-bromo-3-cyano-4-formylphenylacetate CAS No. 1805247-41-9

Ethyl 2-bromo-3-cyano-4-formylphenylacetate

Cat. No.: B1414051
CAS No.: 1805247-41-9
M. Wt: 296.12 g/mol
InChI Key: FAHFNXQWAXJUFI-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-4-formylphenylacetate is an organic compound with the molecular formula C12H10BrNO3. This compound is characterized by the presence of a bromine atom, a cyano group, a formyl group, and an ethyl ester group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3-cyano-4-formylphenylacetate can be synthesized through a multi-step process involving the bromination, cyanation, and formylation of a phenylacetate derivative. The typical synthetic route involves:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-cyano-4-formylphenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, ethanol), catalysts (palladium, copper).

    Reduction: Reducing agents (LiAlH4, hydrogen gas), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).

Major Products Formed

    Substitution: Substituted phenylacetates with various functional groups.

    Reduction: Amino derivatives of phenylacetates.

    Oxidation: Carboxylic acid derivatives of phenylacetates.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-4-formylphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-cyano-4-formylphenylacetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom, cyano group, and formyl group contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity or modulate receptor function through covalent or non-covalent interactions.

Comparison with Similar Compounds

Ethyl 2-bromo-3-cyano-4-formylphenylacetate can be compared with similar compounds such as:

    Ethyl 4-bromo-3-cyano-2-formylphenylacetate: Similar structure but different position of the formyl group.

    Ethyl 2-bromo-4-cyano-3-formylphenylacetate: Similar structure but different position of the cyano group.

    Ethyl 2-bromo-3-cyano-4-methylphenylacetate: Similar structure but with a methyl group instead of a formyl group.

These compounds share similar reactivity and applications but differ in their specific chemical properties and biological activities.

Properties

IUPAC Name

ethyl 2-(2-bromo-3-cyano-4-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-11(16)5-8-3-4-9(7-15)10(6-14)12(8)13/h3-4,7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHFNXQWAXJUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)C=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-3-cyano-4-formylphenylacetate
Reactant of Route 2
Ethyl 2-bromo-3-cyano-4-formylphenylacetate
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Ethyl 2-bromo-3-cyano-4-formylphenylacetate
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Ethyl 2-bromo-3-cyano-4-formylphenylacetate
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Ethyl 2-bromo-3-cyano-4-formylphenylacetate
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Ethyl 2-bromo-3-cyano-4-formylphenylacetate

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